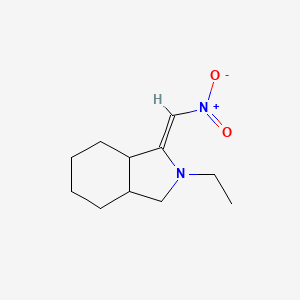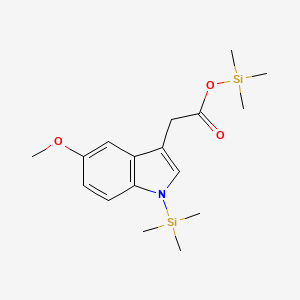
1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester is a derivative of indole-3-acetic acid, a naturally occurring plant hormone. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and two trimethylsilyl groups. The molecular formula is C17H27NO3Si2, and it has a molecular weight of 349.5722 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester typically involves the protection of indole-3-acetic acid with trimethylsilyl groups. This can be achieved through the reaction of indole-3-acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory methods. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced indole derivatives. Substitution reactions can introduce different functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in plant growth and development due to its structural similarity to natural plant hormones.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of natural indole-3-acetic acid, binding to auxin receptors and modulating gene expression related to growth and development. In other biological systems, it may interact with different receptors and enzymes, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: The parent compound, a natural plant hormone.
5-Methoxyindole-3-acetic acid: Similar structure but lacks the trimethylsilyl groups.
Trimethylsilyl indole derivatives: Various compounds with trimethylsilyl protection on the indole ring.
Uniqueness
1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester is unique due to the presence of both methoxy and trimethylsilyl groups, which confer specific chemical properties and reactivity. These modifications can enhance its stability and solubility, making it useful in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
55887-55-3 |
|---|---|
Molekularformel |
C17H27NO3Si2 |
Molekulargewicht |
349.6 g/mol |
IUPAC-Name |
trimethylsilyl 2-(5-methoxy-1-trimethylsilylindol-3-yl)acetate |
InChI |
InChI=1S/C17H27NO3Si2/c1-20-14-8-9-16-15(11-14)13(12-18(16)22(2,3)4)10-17(19)21-23(5,6)7/h8-9,11-12H,10H2,1-7H3 |
InChI-Schlüssel |
FVDDEAKDRQGQLG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C=C2CC(=O)O[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


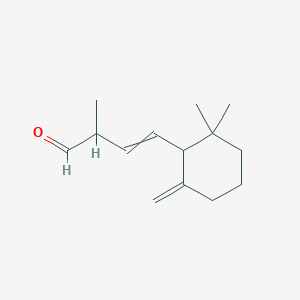
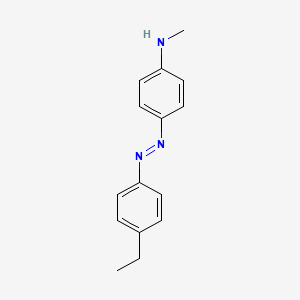
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
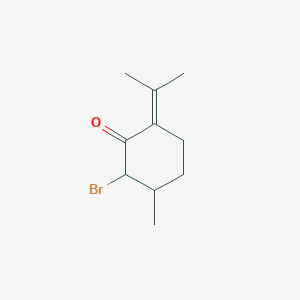
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
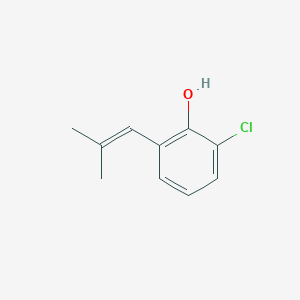

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)



